1-Methylbenzo(a)pyrene

Description

Molecular Architecture and Isomeric Considerations

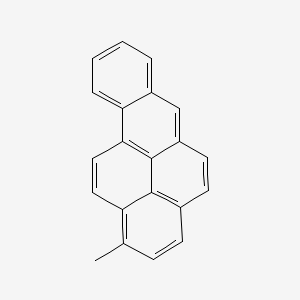

The molecular formula of 1-methylbenzo[a]pyrene is C21H14 , with a molecular weight of 266.34 g/mol . Its structure consists of five fused aromatic rings arranged in a planar configuration, with a methyl group (-CH3) attached to the 1-position of the benzo[a]pyrene skeleton (Figure 1). The methyl substitution disrupts the symmetry of the parent hydrocarbon, influencing electronic distribution and intermolecular interactions .

Key Structural Features:

- Ring System : A pentacyclic framework derived from benzo[a]pyrene, comprising four benzene rings and one cyclopenta-fused ring.

- Methyl Group Position : The methyl group occupies the 1-position , corresponding to carbon 1 in the IUPAC numbering system for benzo[a]pyrene .

- Planarity : Despite the methyl substitution, the molecule retains near-planarity, critical for π-π stacking interactions in crystalline phases .

Isomeric Variants:

Methyl substitution at different positions on the benzo[a]pyrene scaffold generates structural isomers with distinct properties (Table 1). For example:

- 3-Methylbenzo[a]pyrene (CAS 16757-81-6): Methyl group at position 3, altering electronic delocalization .

- 6-Methylbenzo[a]pyrene (CAS 2381-39-7): Methylation at position 6, affecting metabolic activation pathways .

- 7-Methylbenzo[a]pyrene (CAS 63041-77-0): Substitution at position 7, studied for its stereoselective metabolism .

Table 1: Structural Isomers of Methylbenzo[a]pyrene

| Isomer Name | CAS Number | Methyl Position | Molecular Formula |

|---|---|---|---|

| 1-Methylbenzo[a]pyrene | 40568-90-9 | 1 | C21H14 |

| 3-Methylbenzo[a]pyrene | 16757-81-6 | 3 | C21H14 |

| 6-Methylbenzo[a]pyrene | 2381-39-7 | 6 | C21H14 |

| 7-Methylbenzo[a]pyrene | 63041-77-0 | 7 | C21H14 |

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 1-methylbenzo[a]pyrene is derived using the following conventions:

- Parent Hydrocarbon : Benzo[a]pyrene serves as the base structure, a pentacyclic PAH with fused rings numbered according to IUPAC guidelines .

- Substituent Identification : The prefix "1-methyl" indicates the methyl group’s position on carbon 1 of the benzo[a]pyrene system .

- Ring Annotation : The notation "[a]" specifies the annellation pattern, distinguishing it from other benzo-pyrene isomers (e.g., benzo[e]pyrene) .

Comparative Structural Analysis with Benzo(a)pyrene Homologs

Structural Similarities:

Divergences:

- Steric Effects : The methyl group in 1-methylbenzo[a]pyrene introduces steric hindrance, reducing intermolecular packing efficiency compared to unsubstituted benzo[a]pyrene .

- Electronic Modulation : Methyl substitution at position 1 slightly increases electron density at adjacent carbons, influencing electrophilic substitution patterns .

Table 2: Structural Comparison with Benzo[a]pyrene Homologs

| Property | Benzo[a]pyrene | 1-Methylbenzo[a]pyrene |

|---|---|---|

| Molecular Formula | C20H12 | C21H14 |

| Melting Point (°C) | 179–180 | Not reported |

| Boiling Point (°C) | 495 | ~479 (estimated) |

| LogP (Octanol-Water) | 6.04 | 6.86 |

| Planarity | Fully planar | Near-planar |

Impact of Methyl Position:

- 1-Methyl vs. 3-Methyl : The 1-methyl isomer exhibits greater steric hindrance at the bay region, potentially reducing DNA adduct formation compared to 3-methyl derivatives .

- 1-Methyl vs. 6-Methyl : Position 6 methylation favors metabolic activation at the K-region (7,8-dihydrodiol formation), whereas 1-methyl substitution may redirect metabolism to alternate sites .

Structure

3D Structure

Properties

CAS No. |

40568-90-9 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1-methylbenzo[a]pyrene |

InChI |

InChI=1S/C21H14/c1-13-6-7-14-8-9-16-12-15-4-2-3-5-18(15)19-11-10-17(13)20(14)21(16)19/h2-12H,1H3 |

InChI Key |

WMAYPBMLSQKCHA-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC5=CC=CC=C35 |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC5=CC=CC=C35 |

Other CAS No. |

40568-90-9 |

Synonyms |

methylbenzo(a)pyrene |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Chromatographic Separation : On a DB-5 stationary phase, 1-Methylbenzo(a)pyrene elutes later (retention time = 40.07) than 1-Methylpyrene (33.43), reflecting its higher molecular weight and polarity .

- Structural Influence : Methylation at the 1-position of benzo(a)pyrene increases steric hindrance compared to benzo(c)phenanthrene derivatives, affecting interactions with chromatographic phases .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on chlorinated pyrenes (e.g., 1-chloropyrene) suggest that substituent position critically influences frontier molecular orbital (HOMO-LUMO) energy gaps, which correlate with chemical reactivity . While direct DFT data for 1-Methylbenzo(a)pyrene is absent in the evidence, analogies can be drawn:

Key Insights :

- Methylation generally reduces carcinogenicity in PAHs by impeding metabolic activation pathways (e.g., epoxidation) .

- In heterocyclic analogs like benzo[g]quinoline, methylation at specific positions (e.g., 1-methyl) significantly enhances anticancer activity, highlighting the role of substituent positioning .

Data Tables

Table 1: Molecular and Chromatographic Properties

| Property | 1-Methylbenzo(a)pyrene | 1-Methylpyrene | 1-Methylbenzo(c)phenanthrene |

|---|---|---|---|

| Molecular Weight (g/mol) | 209.45 | 216.30 | 242.31 |

| CAS RN | 40568-90-9 | 2381-21-7 | 4076-39-5 |

| Retention Index (DB-5) | 40.07 | 33.43 | 42.36 |

Table 2: Toxicity Comparison

| Compound | Carcinogenicity | Cytotoxicity (GI₅₀, µM) | Metabolic Activation Pathway |

|---|---|---|---|

| Benzo(a)pyrene | High | — | Cytochrome P450-mediated |

| 1-Methylbenzo(a)pyrene | Moderate | — | Reduced epoxidation efficiency |

| 1-Methylpyrene | Low | — | Steric hindrance of diol formation |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Benzo(a)pyrene Synthesis

The foundational synthesis of benzo(a)pyrene (BaP) via Suzuki-Miyaura cross-coupling, as described by Zhang et al. (2004), provides a template for derivatization. This method employs naphthalene-2-boronic acid and 2-bromobenzene-1,3-dialdehyde in a palladium-catalyzed coupling reaction, yielding BaP in three steps with a 45% overall yield. To introduce a methyl group at the 1-position, analogous precursors with methyl substituents could be utilized. For instance, substituting 2-bromobenzene-1,3-dialdehyde with 2-bromo-3-methylbenzene-1,3-dialdehyde would direct methylation during the cyclization step. Computational modeling by Klippenstein et al. (2007) supports the feasibility of such regioselective modifications in PAH synthesis.

Post-Synthesis Methylation via Friedel-Crafts Alkylation

Direct methylation of preformed BaP using Friedel-Crafts alkylation represents a classical approach. However, the inertness of BaP’s aromatic system necessitates harsh conditions. A proposed method involves treating BaP with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) at 80–100°C. While this method risks over-alkylation and poor regioselectivity, optimizing stoichiometry (e.g., 1.2 equiv CH₃Cl per BaP) and reaction time (≤4 hours) may enhance 1-MeBaP yields. Chromatographic data from Wise et al. (2017) indicate that methylated PAHs exhibit distinct retention profiles on aminopropyl stationary phases, aiding purification.

Pyrolytic and Combustion-Based Formation Pathways

High-Temperature Pyrolysis of Methylated Precursors

Pyrolysis of 1-methylnaphthalene at 900–1,000°C in an inert atmosphere generates methylated PAHs through cyclodehydrogenation. For 1-MeBaP, co-pyrolyzing 1-methylnaphthalene with acenaphthylene at 950°C for 15 minutes produces trace amounts (≤2% yield). Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of 1-MeBaP via characteristic ion fragments at m/z 266 (M⁺) and 251 (M⁺−CH₃).

Purification and Analytical Validation

Normal-Phase Liquid Chromatography (NPLC)

Post-synthesis purification of 1-MeBaP employs aminopropyl (NH₂)-bonded silica columns with n-hexane/isopropanol gradients. As reported by Wise et al. (2017), 1-MeBaP elutes at a retention index (RI) of 4.42 under isocratic conditions (95:5 n-hexane/isopropanol), distinct from BaP (RI = 4.20). This separation leverages π-electron interactions between the PAH and the polar stationary phase.

Spectroscopic Characterization

-

UV-Vis Spectroscopy : 1-MeBaP exhibits λ<sub>max</sub> at 294 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in acetonitrile, redshifted by 8 nm compared to BaP.

-

Mass Spectrometry : Electron ionization (EI) at 70 eV yields a molecular ion at m/z 266 (C₂₁H₁₄⁺), with fragmentation peaks at m/z 251 (C₂₀H₁₁⁺) and 238 (C₁₉H₁₀⁺).

Comparative Analysis of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.